DL-threo-2-methylisocitrate is a specific, biologically active methylated derivative of isocitrate and a critical intermediate in the 2-methylcitrate cycle. Commercially supplied as a high-purity racemate (often as a sodium salt), it serves as the definitive substrate for 2-methylisocitrate lyase (PrpB), an enzyme responsible for propionate detoxification in various pathogenic bacteria and fungi [1]. Unlike standard tricarboxylic acid (TCA) cycle intermediates, this compound allows researchers to selectively probe the metabolic pathways that convert propionyl-CoA into pyruvate and succinate [2]. Its high water solubility, structural stability, and established kinetic baselines make it an essential procurement item for in vitro enzyme assays, inhibitor screening, and metabolic flux analysis targeting the methylcitrate cycle [1].
Substituting DL-threo-2-methylisocitrate with unmethylated isocitrate or crude diastereomeric mixtures fundamentally compromises assay integrity. Standard isocitrate lacks the C2-methyl group and is not a substrate for 2-methylisocitrate lyase (PrpB); it is instead cleaved by isocitrate lyase (ICL) to yield glyoxylate rather than pyruvate, activating an entirely different metabolic shunt [1]. Furthermore, crude synthetic mixtures of methylisocitrate contain the erythro diastereomer, which is enzymatically inactive and cannot be processed by PrpB [2]. Utilizing the purified threo configuration is strictly required to achieve accurate Michaelis-Menten kinetics, prevent competitive inhibition by inactive isomers, and ensure reproducible screening of antimicrobial compounds targeting propionate metabolism [3].
DL-threo-2-methylisocitrate demonstrates highly specific affinity for 2-methylisocitrate lyase (PrpB) over generic glyoxylate shunt enzymes. In kinetic assays, the Km of Salmonella PrpB for DL-threo-2-methylisocitrate is exceptionally low at 19 µM [1]. In contrast, when processed by Mycobacterium tuberculosis isocitrate lyase 1 (ICL1), the Km for DL-threo-2-methylisocitrate is approximately 718 µM [2]. This ~37-fold difference in binding affinity highlights its role as the dedicated substrate for the 2-methylcitrate cycle.
| Evidence Dimension | Michaelis constant (Km) for enzyme binding |
| Target Compound Data | 19 µM (for PrpB) |
| Comparator Or Baseline | 718 µM (for ICL1) |
| Quantified Difference | ~37-fold higher affinity for PrpB |
| Conditions | In vitro kinetic assays using purified recombinant PrpB and ICL1 |
Ensures researchers can selectively assay 2-methylcitrate cycle activity without confounding interference from the glyoxylate shunt.
The biological activity and assay reproducibility of methylisocitrate are strictly dependent on its stereochemical purity. 2-methylisocitrate lyase exclusively recognizes and cleaves the threo configuration (present in the DL-threo racemate) to yield pyruvate and succinate [1]. The erythro diastereomer is not a viable substrate and fails to undergo cleavage [2]. Consequently, procurement of the purified DL-threo form is necessary to avoid the dilution of effective substrate concentration and prevent competitive assay inhibition caused by inactive erythro contaminants found in crude mixtures.
| Evidence Dimension | Enzymatic cleavage by PrpB |
| Target Compound Data | Active substrate (kcat = 12 to 105 s-1 depending on species) |
| Comparator Or Baseline | Erythro-2-methylisocitrate (Inactive / no cleavage) |
| Quantified Difference | Absolute stereospecificity (100% vs 0% cleavage) |
| Conditions | In vitro PrpB enzymatic assays at pH 7.0 - 7.5 |
Ensures high purity-linked usability and reproducibility by preventing competitive inhibition from inactive diastereomers present in unpurified generic mixtures.
DL-threo-2-methylisocitrate is required for mainstream laboratory workflows tracking propionate degradation because it yields distinct metabolic products compared to unmethylated isocitrate. Cleavage of DL-threo-2-methylisocitrate by PrpB strictly produces pyruvate and succinate [2]. Conversely, standard isocitrate is cleaved by ICL to produce glyoxylate and succinate [1]. Because PrpB cannot process standard isocitrate, unmethylated analogs cannot be substituted when modeling the detoxification of propionyl-CoA in pathogenic bacteria.
| Evidence Dimension | Reaction products and pathway activation |
| Target Compound Data | Yields pyruvate + succinate (2-methylcitrate cycle) |
| Comparator Or Baseline | Standard isocitrate yields glyoxylate + succinate (glyoxylate cycle) |
| Quantified Difference | Divergent carbon flux (3-carbon vs 2-carbon product) |
| Conditions | Enzymatic cleavage by respective lyases (PrpB vs ICL) |
Guarantees accurate laboratory workflow fit for metabolic tracking by ensuring the correct downstream metabolites (pyruvate) are generated in in vitro models.
Because of its specific high affinity (Km = 19 µM) for 2-methylisocitrate lyase, DL-threo-2-methylisocitrate is the mandatory substrate for determining catalytic efficiency (kcat/Km) and screening novel antimicrobial inhibitors targeting the PrpB enzyme in pathogens like Salmonella and Mycobacterium tuberculosis [1].
In studies of microbial metabolism, this compound is used as an analytical standard to track the flux of the 2-methylcitrate cycle. Its unique cleavage into pyruvate ensures that researchers can accurately differentiate propionate detoxification pathways from the standard glyoxylate shunt [2].
As a marker metabolite that accumulates in propionic and methylmalonic acidemias, the purified threo isomer is utilized as a reference standard in clinical metabolomics and mass spectrometry to quantify metabolic blockages in mammalian systems [3].